molecular formula C7H5BrClI B2847516 4-(Bromomethyl)-1-chloro-2-iodobenzene CAS No. 136558-15-1

4-(Bromomethyl)-1-chloro-2-iodobenzene

Cat. No.: B2847516
CAS No.: 136558-15-1
M. Wt: 331.38
InChI Key: VMHYVBHSCYXWHM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-chloro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring

Mechanism of Action

Target of Action

Brominated compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can interact with various organic and inorganic substrates, acting as electrophiles in these reactions.

Mode of Action

The mode of action of 4-(Bromomethyl)-1-chloro-2-iodobenzene likely involves its participation in organic reactions as an electrophile. For instance, in Suzuki-Miyaura cross-coupling reactions, it could potentially act as a coupling partner, undergoing oxidative addition with a palladium catalyst .

Result of Action

Brominated compounds can induce various changes at the molecular and cellular level, depending on their specific chemical structure and the context of their use .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-chloro-2-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1-chloro-2-iodobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-chloro-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-1-chloro-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in cross-coupling reactions.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents and as a precursor for radiolabeled compounds used in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-1-chlorobenzene
  • 4-(Bromomethyl)-2-iodobenzene
  • 4-(Chloromethyl)-1-iodobenzene
  • 4-(Iodomethyl)-1-chlorobenzene

Uniqueness

4-(Bromomethyl)-1-chloro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry. The presence of iodine, in particular, enhances its utility in cross-coupling reactions and as a precursor for radiolabeled compounds .

Properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHYVBHSCYXWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triphenylphosphine (1.1 g) was added in portions to a solution of 4-chloro-3-iodobenzyl alcohol (1.1 g) in dichloromethane (40 ml) at 0° C. and stirring was continued for 10 minutes. Carbon tetrabromide (1.5 g) was then added in portions over 2 minutes, the reaction mixture was allowed to warm to ambient temperature and was stirred for 15 hours. The solution was added directly to a silica charged chromatography column and was eluted with dichloromethane to give 4-chloro-3-iodobenzyl bromide (1.9 g). NMR (CD3SOCD3): d 4.6 (s, 2H), 7.5 (m, 2H), 7.6 (s, 1H), 8.0 (m, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

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